2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010130
InChI: InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C6H13ClN2
Molecular Weight: 148.63 g/mol

2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride

CAS No.:

Cat. No.: VC16010130

Molecular Formula: C6H13ClN2

Molecular Weight: 148.63 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride -

Specification

Molecular Formula C6H13ClN2
Molecular Weight 148.63 g/mol
IUPAC Name 2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride
Standard InChI InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H
Standard InChI Key XCLCKFCUXSBGMO-UHFFFAOYSA-N
Canonical SMILES CN1CC2CC1CN2.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The compound’s systematic IUPAC name is 2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, reflecting its bicyclo[2.2.1]heptane backbone with nitrogen atoms at positions 2 and 5 and a methyl group at position 2. The hydrochloride salt form enhances stability and solubility for synthetic applications. The bicyclic framework imposes conformational rigidity, which is critical for binding to biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC6H14Cl2N2\text{C}_6\text{H}_{14}\text{Cl}_2\text{N}_2
Molar Mass209.10 g/mol
CAS Number52321-26-3
SynonymsMFCD29042803; SCHEMBL1176074

Stereochemical Considerations

The (1S,4S) enantiomer (CAS 127420-27-3) is a stereoisomer of interest due to its enhanced interactions with chiral biological targets. X-ray crystallography and NMR studies confirm the endo orientation of the methyl group, which influences hydrogen-bonding capabilities and molecular recognition .

Synthesis and Functionalization

Preparation of the Free Base

The synthesis begins with (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, which is treated with sodium methoxide to yield the free base. Subsequent protection with di-tert-butyl dicarbonate (Boc) under basic conditions generates the Boc-protected intermediate, a key precursor for further functionalization .

Formation of the Hydrochloride Salt

The free base is protonated using hydrochloric acid in a polar solvent such as dichloromethane or methanol. The reaction is monitored by TLC, and the product is isolated via filtration or crystallization, achieving yields >90% .

Table 2: Synthetic Pathway Overview

StepReactionReagents/ConditionsYield
1DeprotectionNaOMe/MeOH95%
2Boc Protection(Boc)₂O, Et₃N, CH₂Cl₂90%
3Salt FormationHCl (g), CH₂Cl₂92%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is soluble in water (≥50 mg/mL) and methanol but exhibits limited solubility in nonpolar solvents. It remains stable at room temperature for >12 months when stored in airtight containers protected from light .

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 3.85–3.70 (m, 2H, bridgehead H), 3.10 (s, 3H, N-CH₃), 2.95–2.80 (m, 4H, N-CH₂).

  • IR (KBr): 3200 cm⁻¹ (N-H stretch), 2800 cm⁻¹ (C-H), 1590 cm⁻¹ (N-H bend) .

Pharmacological Applications

Antitumor Derivatives

A 2017 study synthesized seven dithiocarbamate derivatives of 2,5-diazabicyclo[2.2.1]heptane, including compound 9e (IC₅₀ = 3.8 μM against CaSki cervical cancer cells), which induced caspase-dependent apoptosis without necrosis. The hydrochloride salt serves as a critical intermediate in these syntheses .

Table 3: Antiproliferative Activity of Derivatives

CompoundIC₅₀ (CaSki)IC₅₀ (MDA-MB-231)Selectivity Index
9e3.8 μM4.2 μM12.5
9a18.4 μM21.7 μM3.2

In Silico ADME Profiling

Derivatives exhibit favorable drug-likeness: LogP = 2.1–3.4, high gastrointestinal absorption, and blood-brain barrier permeability. Compound 9e showed no predicted hepatotoxicity, underscoring its therapeutic potential .

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